Norharmine

Descripción

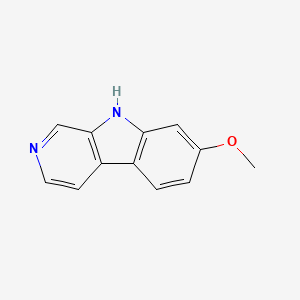

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

7-methoxy-9H-pyrido[3,4-b]indole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O/c1-15-8-2-3-9-10-4-5-13-7-12(10)14-11(9)6-8/h2-7,14H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMDPJJFWLNRVEH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C3=C(N2)C=NC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30431161 |

Source

|

| Record name | 7-Methoxy-9H-pyrido[3,4-b]indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30431161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6253-19-6 |

Source

|

| Record name | 7-Methoxy-9H-pyrido[3,4-b]indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6253-19-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Norharmine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006253196 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Methoxy-9H-pyrido[3,4-b]indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30431161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NORHARMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PVU54KD9C5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Multifaceted Mechanism of Action of Norharmane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norharmane (9H-pyrido[3,4-b]indole), a β-carboline alkaloid, is a neuroactive compound found in various plants, tobacco smoke, and cooked foods. Its diverse pharmacological profile has garnered significant interest in the scientific community, with research pointing to its potential roles in neurodegenerative diseases, mood disorders, and addiction. This technical guide provides an in-depth exploration of the molecular mechanisms underlying norharmane's biological activities, supported by quantitative data, detailed experimental methodologies, and visual representations of key pathways.

Core Mechanism: Monoamine Oxidase Inhibition

The most well-characterized mechanism of action of norharmane is its reversible inhibition of monoamine oxidase (MAO), a family of enzymes crucial for the degradation of monoamine neurotransmitters. Norharmane inhibits both isoforms, MAO-A and MAO-B, thereby increasing the synaptic availability of neurotransmitters like serotonin, dopamine, and norepinephrine. This action is believed to be a primary contributor to its observed antidepressant-like effects.

Quantitative Data: MAO Inhibition

| Target | Parameter | Value (µM) | Reference |

| MAO-A | IC50 | 6.5 | |

| MAO-B | IC50 | 4.7 | |

| MAO-A | Ki | 3.34 |

Experimental Protocol: Monoamine Oxidase Inhibition Assay

The inhibitory activity of norharmane on MAO-A and MAO-B is typically determined using a fluorometric or spectrophotometric assay. A common method involves the use of kynuramine as a substrate for MAO-A and benzylamine for MAO-B.

Principle: The enzymatic deamination of the substrate by MAO produces an aldehyde and hydrogen peroxide. The aldehyde product of kynuramine, 4-hydroxyquinoline, can be measured fluorometrically. Alternatively, the production of hydrogen peroxide can be coupled to a secondary reaction with peroxidase and a chromogenic substrate to produce a colored product that is measured spectrophotometrically.

Methodology:

-

Enzyme Source: Recombinant human MAO-A or MAO-B enzymes are commonly used.

-

Incubation: The enzyme is pre-incubated with varying concentrations of norharmane in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4) at 37°C.

-

Reaction Initiation: The substrate (e.g., kynuramine for MAO-A) is added to initiate the enzymatic reaction.

-

Detection:

-

Fluorometric: The fluorescence of the product (4-hydroxyquinoline) is measured at specific excitation and emission wavelengths (e.g., 320 nm excitation and 380 nm emission).

-

Spectrophotometric: The absorbance of the colored product from the coupled peroxidase reaction is measured at a specific wavelength (e.g., 490 nm).

-

-

Data Analysis: The percentage of inhibition at each norharmane concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by non-linear regression analysis of the concentration-response curve. For Ki determination, the assay is performed with varying substrate concentrations at different fixed inhibitor concentrations, and the data are analyzed using Lineweaver-Burk plots.

Workflow for determining the inhibitory effect of norharmane on MAO.

Modulation of the Dopaminergic System

Norharmane exerts complex, dose-dependent effects on the dopaminergic system. It has been shown to inhibit dopamine biosynthesis and alter its extracellular concentrations in key brain regions.

Inhibition of Dopamine Biosynthesis

In PC12 cells, a model for dopaminergic neurons, norharmane has been observed to inhibit dopamine biosynthesis. This effect is attributed to a reduction in the activity of tyrosine hydroxylase (TH), the rate-limiting enzyme in catecholamine synthesis.

Quantitative Data: Dopamine Biosynthesis Inhibition in PC12 Cells

| Parameter | Value (µM) | Reference |

| IC50 (Dopamine content inhibition) | 103.3 |

Experimental Protocol: Measurement of Dopamine Biosynthesis in PC12 Cells

Principle: PC12 cells are treated with norharmane, and the intracellular dopamine content is subsequently measured, typically by High-Performance Liquid Chromatography (HPLC) with electrochemical detection.

Methodology:

-

Cell Culture: PC12 cells are cultured in appropriate media.

-

Treatment: Cells are exposed to varying concentrations of norharmane for a specified duration (e.g., 48 hours).

-

Cell Lysis: After treatment, the cells are harvested and lysed to release intracellular components.

-

Dopamine Quantification: The dopamine content in the cell lysate is quantified using HPLC with an electrochemical detector, which provides high sensitivity and selectivity for dopamine.

-

Data Analysis: The dopamine levels in treated cells are compared to untreated controls to determine the percentage of inhibition and calculate the IC50 value.

Effects on Extracellular Dopamine

In vivo microdialysis studies in the nucleus accumbens of rats have revealed a U-shaped dose-response curve for norharmane's effect on extracellular dopamine levels. Low and high doses of norharmane were found to increase dopamine efflux, while an intermediate dose led to a significant decrease. This suggests the involvement of multiple receptor mechanisms in mediating the effects of norharmane on dopamine release.

Experimental Protocol: In Vivo Microdialysis

Principle: A microdialysis probe is implanted into a specific brain region (e.g., nucleus accumbens) of a freely moving animal. The probe is perfused with a physiological solution, and substances from the extracellular fluid diffuse across the dialysis membrane into the perfusate, which is then collected and analyzed.

Methodology:

-

Surgical Implantation: A guide cannula is surgically implanted into the target brain region of an anesthetized rat.

-

Probe Insertion: After a recovery period, a microdialysis probe is inserted through the guide cannula.

-

Perfusion and Sampling: The probe is perfused with artificial cerebrospinal fluid at a constant flow rate. Dialysate samples are collected at regular intervals before and after the administration of norharmane (e.g., via intraperitoneal injection).

-

Neurotransmitter Analysis: The concentration of dopamine in the dialysate samples is quantified using HPLC with electrochemical detection.

-

Data Analysis: Changes in extracellular dopamine levels are expressed as a percentage of the baseline concentrations.

Norharmane's influence on dopamine synthesis, metabolism, and release.

Interactions with Other Targets

Beyond its effects on the monoaminergic system, norharmane interacts with several other important molecular targets.

Benzodiazepine Receptors

Norharmane has been identified as an inverse agonist at benzodiazepine receptors. This interaction is thought to contribute to its anxiogenic and memory-enhancing effects at certain doses. The antidepressant-like effects of norharmane in animal models have also been linked to this mechanism, as they can be antagonized by the benzodiazepine receptor antagonist flumazenil.

Serotonin Receptors

Norharmane can bind to serotonin receptors, although its affinity and functional activity at these sites are complex and appear to be subtype-specific. Some studies suggest that norharmane's interaction with 5-HT1A receptors may contribute to its inhibitory effects on serotonergic neurons in the dorsal raphe nucleus.

Cytochrome P450 Enzymes

Norharmane acts as an inhibitor of certain cytochrome P450 (CYP) enzymes, including CYP11 and CYP17, which are involved in steroid hormone biosynthesis. This suggests a potential role for norharmane in modulating steroidogenesis.

Quantitative Data: Other Targets

| Target | Interaction | Ki (µM) | Reference |

| CYP17 | Competitive Inhibition | 2.6 |

Experimental Protocol: Cytochrome P450 Inhibition Assay

Principle: The inhibitory effect of norharmane on specific CYP isoforms is assessed by measuring the metabolism of a probe substrate in the presence and absence of the inhibitor. Human liver microsomes are a common source of CYP enzymes for in vitro studies.

Methodology:

-

Incubation Mixture: A reaction mixture containing human liver microsomes, a CYP isoform-specific probe substrate, and NADPH (as a cofactor) is prepared.

-

Inhibitor Addition: Varying concentrations of norharmane are added to the reaction mixture.

-

Reaction and Termination: The reaction is initiated by the addition of NADPH and incubated at 37°C. The reaction is then stopped by adding a quenching solution (e.g., acetonitrile).

-

Metabolite Quantification: The formation of the specific metabolite of the probe substrate is quantified using LC-MS/MS.

-

Data Analysis: The rate of metabolite formation in the presence of norharmane is compared to the control to determine the percentage of inhibition and calculate the IC50 value.

Genotoxicity and Co-mutagenicity

Norharmane's interaction with DNA and its potential genotoxicity have been a subject of investigation. While not considered a true mutagen on its own, norharmane can act as a co-mutagen, enhancing the mutagenic effects of other compounds. This property is likely related to its ability to interact with various macromolecules and enzymatic systems, including cytochrome P450 enzymes that can activate pro-mutagens.

Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)

Principle: The Ames test uses several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it). The assay measures the ability of a test compound to induce reverse mutations, allowing the bacteria to grow on a histidine-free medium. To assess co-mutagenicity, norharmane is tested in the presence of a known non-mutagenic aromatic amine.

Methodology:

-

Bacterial Strains: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100) are used.

-

Metabolic Activation: The assay is typically performed with and without a metabolic activation system (S9 fraction from rat liver homogenate) to mimic mammalian metabolism.

-

Exposure: The bacterial strains are exposed to the test compound (norharmane), a positive control mutagen, a negative control, and, for co-mutagenicity, norharmane in combination with a non-mutagenic compound.

-

Plating: The treated bacteria are plated on a minimal glucose agar medium lacking histidine.

-

Incubation and Colony Counting: The plates are incubated for 48-72 hours at 37°C, and the number of revertant colonies is counted. A significant increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

Summary of Norharmane's Mechanisms of Action

Norharmane as a Monoamine Oxidase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norharmane, a β-carboline alkaloid found in various plants and tobacco smoke, has garnered significant scientific interest for its potent inhibitory effects on monoamine oxidases (MAOs). These enzymes, crucial for the degradation of key neurotransmitters, represent a major target in the treatment of depressive disorders and neurodegenerative diseases. This technical guide provides a comprehensive overview of norharmane's mechanism of action as a reversible MAO inhibitor, summarizes key quantitative data, details common experimental protocols for its assessment, and illustrates the relevant biological and experimental pathways.

Introduction: Monoamine Oxidase and Norharmane

Monoamine oxidases (MAOs) are a family of flavoenzymes located on the outer mitochondrial membrane, responsible for the oxidative deamination of monoamine neurotransmitters.[][2] There are two primary isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor sensitivity.

-

MAO-A: Primarily metabolizes serotonin and norepinephrine and is a key target for antidepressant drugs.[3][4]

-

MAO-B: Preferentially metabolizes phenethylamine and plays a role in the breakdown of dopamine.[3][4] Inhibition of MAO-B is a therapeutic strategy for Parkinson's and Alzheimer's diseases.[2]

Norharmane (also known as β-carboline) is a bioactive alkaloid that functions as a potent, reversible inhibitor of both MAO isoforms.[5][] Its ability to modulate the levels of critical monoamines underlies its potential therapeutic and neurophysiological effects.

Mechanism of Action

Norharmane inhibits MAO activity by binding to the enzyme, thereby preventing the breakdown of neurotransmitters like serotonin, norepinephrine, and dopamine.[][7] This leads to an accumulation of these monoamines in the presynaptic neuron and an increased concentration in the synaptic cleft upon neuronal firing.[] The key characteristics of its inhibitory action are:

-

Reversibility: Unlike older, irreversible MAO inhibitors, norharmane binds to the enzyme non-covalently.[5][] This allows for a more transient and potentially safer pharmacological profile.

-

Inhibition Type: Studies on similar compounds suggest that the inhibition of MAO-A is often competitive, while inhibition of MAO-B can be noncompetitive.[8] In competitive inhibition, the inhibitor vies with the substrate for the active site of the enzyme.

The inhibition of MAO enzymes elevates the concentration of key neurotransmitters in the brain, which is the primary mechanism behind the antidepressant and neuroprotective effects of MAOIs.[9]

Figure 1. Mechanism of MAO Inhibition by Norharmane.

Quantitative Data: Inhibitory Potency

The inhibitory potency of norharmane against MAO-A and MAO-B has been quantified through various studies. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key metrics. There is some variation in the reported values, with some studies suggesting a degree of selectivity for MAO-A while others indicate a more balanced profile.

| Parameter | MAO-A | MAO-B | Reference |

| IC50 | 6.5 µM | 4.7 µM | [5] |

| Ki | 3.34 µM | Not Reported | [10] |

IC50: The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Ki: The inhibition constant, representing the binding affinity of the inhibitor to the enzyme.

Experimental Protocols: Assessing MAO Inhibition

A standard method for determining the inhibitory activity of compounds like norharmane on MAO-A and MAO-B is the fluorometric kynuramine deamination assay.[11] This in vitro assay measures the conversion of a non-fluorescent substrate to a fluorescent product.

Principle

MAO enzymes catalyze the oxidative deamination of the substrate kynuramine to 4-hydroxyquinoline, a fluorescent molecule. The rate of fluorescence increase is directly proportional to MAO activity. The presence of an inhibitor like norharmane reduces this rate.

Materials

-

Enzymes: Recombinant human MAO-A and MAO-B.[11]

-

Substrate: Kynuramine.[2]

-

Inhibitor: Norharmane, dissolved in a suitable solvent (e.g., DMSO), tested across a range of concentrations.

-

Buffer: Sodium phosphate buffer (e.g., 100 mM, pH 7.4).

-

Instrumentation: Fluorescence plate reader.

-

Positive Controls: Clorgyline (for MAO-A) and Selegiline (for MAO-B).[2]

Methodology

-

Preparation: Prepare serial dilutions of norharmane.

-

Pre-incubation: In a 96-well or 384-well plate, add the MAO enzyme (either MAO-A or MAO-B) and varying concentrations of norharmane or the control inhibitor. Incubate for a defined period (e.g., 15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the kynuramine substrate to all wells to start the enzymatic reaction.

-

Measurement: Immediately place the plate in a fluorescence plate reader. Measure the formation of 4-hydroxyquinoline by monitoring fluorescence intensity (e.g., excitation at 310 nm, emission at 400 nm) over time.

-

Data Analysis:

-

Calculate the rate of reaction for each inhibitor concentration.

-

Normalize the data relative to the uninhibited control (0% inhibition) and a fully inhibited control (100% inhibition).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC50 value.

-

References

- 2. evotec.com [evotec.com]

- 3. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]

- 4. Role of MAO A and B in neurotransmitter metabolism and behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 7. Clinically Relevant Drug Interactions with Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The inhibition of monoamine oxidase activity by various antidepressants: differences found in various mammalian species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Monoamine oxidase inhibitors (MAOIs) - Mayo Clinic [mayoclinic.org]

- 10. selleckchem.com [selleckchem.com]

- 11. Inhibition of human monoamine oxidase A and B by flavonoids isolated from two Algerian medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]

Endogenous Sources of Norharmane in Humans: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norharmane (9H-pyrido[3,4-b]indole) is a neuroactive β-carboline that has garnered significant attention due to its potential role in neurological disorders and its presence as both an endogenous compound and an exogenous substance from diet and tobacco smoke. Understanding the endogenous sources of norharmane is critical for elucidating its physiological and pathophysiological roles. This technical guide provides an in-depth overview of the endogenous biosynthesis of norharmane in humans, summarizing quantitative data, detailing experimental protocols for its detection, and illustrating its known interactions with key signaling pathways.

Introduction to Norharmane

Norharmane belongs to the β-carboline family of alkaloids, which are structurally related to tryptamines. It is present in various human tissues and body fluids, including the brain, cerebrospinal fluid (CSF), and plasma.[1] Endogenous norharmane is implicated in a range of biological activities, most notably as a potent inhibitor of monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), enzymes crucial for the degradation of neurotransmitters like serotonin, dopamine, and norepinephrine.[2] This inhibitory action suggests a potential role for endogenous norharmane in modulating mood and neurological function. Altered levels of norharmane have been associated with several neurological conditions, including Parkinson's disease and essential tremor, highlighting the importance of understanding its endogenous regulation.[3]

Endogenous Biosynthesis of Norharmane

The primary pathway for the endogenous formation of norharmane is the Pictet-Spengler reaction. This reaction involves the condensation of an indoleamine, typically tryptamine, with an aldehyde or an α-keto acid, followed by cyclization and subsequent oxidation.[4][5]

Precursors:

-

Indoleamines: Tryptamine, derived from the essential amino acid tryptophan, is the principal indoleamine precursor for norharmane biosynthesis.[6]

-

Aldehydes and α-Keto Acids: Endogenously available aldehydes, such as formaldehyde and acetaldehyde, as well as α-keto acids like pyruvate, can react with tryptamine to initiate the Pictet-Spengler condensation.[1]

The Pictet-Spengler Reaction:

The formation of the norharmane backbone occurs through a non-enzymatic or enzyme-catalyzed Pictet-Spengler reaction. While this reaction can occur under physiological conditions without enzymatic catalysis, the potential involvement of specific enzymes in enhancing the rate and specificity of this reaction in humans is an area of active research. Evidence suggests the presence of proteins in the human brain with similarities to strictosidine synthase, an enzyme known to catalyze the Pictet-Spengler reaction in plants.[7][8]

dot

Quantitative Data on Endogenous Norharmane

Quantifying the levels of endogenous norharmane in various human tissues and fluids is essential for establishing baseline values and understanding its physiological fluctuations. The following tables summarize the available quantitative data for norharmane in healthy individuals. It is important to note that levels can be significantly influenced by exogenous sources, particularly tobacco smoke.

Table 1: Estimated Endogenous Formation Rate of Norharmane in Humans

| Parameter | Estimated Rate | Citation |

| Endogenous Formation | 50-100 ng/kg body weight/day | [9] |

Table 2: Norharmane Concentrations in Human Plasma and Cerebrospinal Fluid (CSF) of Healthy, Non-Smoking Individuals

| Biological Matrix | Concentration | Citation |

| Plasma | 17 ± 8 pg/mL | [10] |

| Plasma | 20 ± 6 pg/mL | [10] |

| Cerebrospinal Fluid (CSF) | Significantly lower than in Parkinson's disease patients (specific values for healthy controls not provided in the abstract) | [3] |

Note: Plasma levels of norharmane are markedly elevated in smokers, with concentrations reaching up to 177 ± 147 pg/mL within minutes after smoking one cigarette.[10]

Experimental Protocols for Norharmane Quantification

The accurate quantification of norharmane in biological samples is predominantly achieved through high-performance liquid chromatography (HPLC) coupled with fluorescence detection, owing to the native fluorescence of the norharmane molecule.

Sample Preparation: Extraction of Norharmane from Human Plasma

This protocol is adapted from methods described for the analysis of β-carbolines in blood.[11]

Materials:

-

Human plasma collected in heparinized or EDTA tubes

-

1.0 M NaOH

-

Extraction solvent: Ethyl acetate/methyl-t-butyl ether (2:98, v/v)

-

Methanol (HPLC grade)

-

Centrifuge

-

Vortex mixer

-

Nitrogen evaporator

Procedure:

-

To 1 mL of plasma in a glass centrifuge tube, add 0.5 mL of 1.0 M NaOH.

-

Vortex the mixture for 30 seconds to denature proteins.

-

Add 5 mL of the extraction solvent to the tube.

-

Vortex vigorously for 2 minutes to ensure thorough mixing.

-

Centrifuge at 2000 x g for 10 minutes to separate the organic and aqueous phases.

-

Carefully transfer the upper organic layer to a clean glass tube.

-

Repeat the extraction (steps 3-6) with another 5 mL of the extraction solvent and combine the organic layers.

-

Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 200 µL of methanol for HPLC analysis.

dot

HPLC with Fluorescence Detection

Instrumentation:

-

HPLC system with a gradient pump and autosampler

-

C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)

-

Fluorescence detector

Chromatographic Conditions (Example): [12]

-

Mobile Phase A: 17.5 mM potassium phosphate buffer (pH 6.5)

-

Mobile Phase B: Methanol

-

Gradient: Isocratic (e.g., 30:70, A:B) or a gradient can be optimized.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 50 µL

-

Fluorescence Detection: Excitation wavelength of approximately 300 nm and an emission wavelength of approximately 435 nm.

Quantification:

-

A calibration curve is generated using standard solutions of norharmane of known concentrations.

-

The peak area of norharmane in the sample chromatogram is compared to the calibration curve to determine its concentration.

Signaling Pathways Modulated by Endogenous Norharmane

Endogenous norharmane can influence several critical signaling pathways in the central nervous system, primarily through its inhibitory effects on monoamine oxidases and its interaction with neurotransmitter systems.

Inhibition of Monoamine Oxidase (MAO)

Norharmane is a potent and reversible inhibitor of both MAO-A and MAO-B.[2] By inhibiting these enzymes, norharmane can increase the synaptic availability of monoamine neurotransmitters.

dot

Modulation of Dopaminergic and Nicotinic Signaling

Norharmane has been shown to interact with the dopaminergic system and can act synergistically with nicotine. A proposed mechanism suggests that norharmane inhibits MAO, leading to reduced dopamine degradation. In the presence of nicotine, which stimulates dopamine release via nicotinic acetylcholine receptors (nAChRs), the effects of norharmane on dopamine levels may be potentiated.[6]

dot

Conclusion and Future Directions

The endogenous production of norharmane represents a fascinating intersection of metabolism, neurochemistry, and toxicology. While the fundamental biosynthetic pathway via the Pictet-Spengler reaction is established, the specific enzymatic control of this process in humans remains an important area for future investigation. The identification of a human "norharmane synthase" or similar enzyme would be a significant advancement in the field. Furthermore, establishing a comprehensive database of norharmane levels in various tissues and fluids from a large cohort of healthy individuals is crucial for defining normal physiological ranges and identifying deviations associated with disease. A deeper understanding of the signaling pathways modulated by endogenous concentrations of norharmane will be vital for developing novel therapeutic strategies for neurological and psychiatric disorders where this intriguing molecule may play a pivotal role.

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacokinetics of the beta-carboline norharman in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Elevated levels of harman and norharman in cerebrospinal fluid of parkinsonian patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Strictosidine Synthase: Mechanism of a Pictet–Spengler Catalyzing Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quinine - Wikipedia [en.wikipedia.org]

- 6. scispace.com [scispace.com]

- 7. Dynamic Changes of Endogenic or Exogenic β-Carboline Alkaloid Harmine in Different Mammals and Human in vivo at Developmental and Physiological States - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Strictosidine synthase - Wikipedia [en.wikipedia.org]

- 9. Exposure to beta-carbolines norharman and harman - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Elevated norharman plasma levels in alcoholic patients and controls resulting from tobacco smoking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Determination of Harmane and Harmine in Human Blood Using Reversed-Phased High-Performance Liquid Chromatography and Fluorescence Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Relationship Between Blood Harmane and Harmine Concentrations in Familial Essential Tremor, Sporadic Essential Tremor and Controls - PMC [pmc.ncbi.nlm.nih.gov]

Norharmane's Complex Role in Neurodegenerative Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norharmane (9H-pyrido[3,4-b]indole), a β-carboline alkaloid found in various foods, tobacco smoke, and produced endogenously, presents a dualistic and complex role in the pathology of neurodegenerative diseases. Structurally similar to the potent neurotoxin MPP+, norharmane has been implicated as a potential neurotoxin contributing to the pathogenesis of Parkinson's disease and exhibiting dose-dependent effects in Alzheimer's disease models. Conversely, it also demonstrates neuroprotective properties, primarily through the activation of antioxidant response pathways. This technical guide provides an in-depth analysis of the current understanding of norharmane's mechanisms of action, summarizing key quantitative data, detailing experimental protocols, and visualizing implicated signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of neurodegenerative disease and drug development.

Introduction

Norharmane belongs to the β-carboline family of compounds, which are known for their diverse biological activities.[1] Its presence in the human body and its ability to cross the blood-brain barrier have led to significant interest in its neurological effects. Elevated levels of norharmane have been detected in the plasma and cerebrospinal fluid of patients with Parkinson's disease, suggesting a potential link to the disease's etiology.[2][3][4] The scientific literature presents a paradoxical view of norharmane, with evidence supporting both its neurotoxic and neuroprotective potential. This guide aims to dissect this complexity by presenting the available data in a structured and comprehensive manner.

Quantitative Data

The following tables summarize the key quantitative findings from in vitro and in vivo studies on norharmane.

Table 1: Monoamine Oxidase (MAO) Inhibition by Norharmane

| Enzyme | Inhibition Constant (Ki) | IC50 Value | Organism/System | Reference |

| MAO-A | 3.34 µM | 6.5 µM | Human, Recombinant | [2][3] |

| MAO-B | - | 4.7 µM | Human, Recombinant | [3] |

Table 2: In Vitro Neurotoxicity of Norharmane

| Cell Line | Norharmane Concentration | Effect | Assay | Reference |

| SH-SY5Y | 2 µM - 125 µM | Induction of apoptosis | TUNEL, Annexin V/PI | [5] |

| SH-SY5Y | LD50: 12.98 µM (24h) | Decreased cell viability | Alamar Blue | [5] |

| PC12 | 5 µM, 50 µM | Protection against apoptosis | Caspase-3 activation | [6] |

| PC12 | 500 µM | Increased apoptosis | Caspase-3 activation | [6] |

Table 3: In Vivo Effects of Norharmane in Animal Models

| Animal Model | Norharmane Dose | Route of Administration | Key Findings | Reference |

| Rat Model of Alzheimer's Disease | 1, 2 mg/kg | Intraperitoneal (i.p.) | Improved spatial memory | [4] |

| Rat Model of Alzheimer's Disease | 4 mg/kg | Intraperitoneal (i.p.) | Impaired spatial memory retention | [4] |

| Rat Model of Parkinson's Disease | 200 ng/ml (4µl) | Intracerebral (substantia nigra) | Moderate Parkinsonism-like symptoms | [6] |

| C57BL/6 Mice | 3 and 10 mg/kg (twice daily for 5 days) | Subcutaneous (s.c.) | Early neurodegeneration, glial activation, motor deficits |

Key Signaling Pathways

Norharmane's effects on neuronal cells are mediated through various signaling pathways. The following diagrams, generated using the DOT language, illustrate the key pathways implicated in its neuroprotective and neurotoxic actions.

Neuroprotective Pathway: p38 MAPK and Nrf2/SKN-1 Activation

Norharmane has been shown to activate the Nrf2/SKN-1 stress response pathway, a key regulator of cellular antioxidant defenses. This activation is mediated, at least in part, by the upstream p38 MAPK pathway.

Neurotoxic Pathway: Mitochondrial Dysfunction and Apoptosis

At higher concentrations, norharmane can induce neurotoxicity through mechanisms involving mitochondrial dysfunction and the activation of apoptotic pathways. This involves the release of pro-apoptotic factors from the mitochondria and the subsequent activation of caspases.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on norharmane's neurological effects.

In Vitro Neurotoxicity Assessment in SH-SY5Y Cells

Objective: To determine the cytotoxic effects of norharmane on human neuroblastoma SH-SY5Y cells.

Materials:

-

SH-SY5Y human neuroblastoma cell line (ATCC® CRL-2266™)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin

-

Norharmane stock solution (dissolved in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

Lactate Dehydrogenase (LDH) cytotoxicity assay kit

-

96-well cell culture plates

-

Plate reader

Procedure:

-

Cell Culture: Culture SH-SY5Y cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Seed the cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

-

Norharmane Treatment: Prepare serial dilutions of norharmane in culture medium from the stock solution. Replace the medium in the wells with the norharmane-containing medium at various concentrations (e.g., 1 µM to 500 µM). Include a vehicle control (DMSO) and an untreated control.

-

Incubation: Incubate the cells with norharmane for 24, 48, and 72 hours.

-

MTT Assay for Cell Viability:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader. Cell viability is expressed as a percentage of the untreated control.

-

-

LDH Assay for Cytotoxicity:

-

After the incubation period, collect the cell culture supernatant.

-

Perform the LDH assay according to the manufacturer's instructions.

-

Measure the absorbance at the recommended wavelength. Cytotoxicity is calculated as the percentage of LDH release compared to a positive control (cells lysed with Triton X-100).

-

In Vivo Assessment of Norharmane-Induced Parkinsonism in Rats

Objective: To evaluate the potential of norharmane to induce Parkinsonism-like motor deficits in a rat model.

Materials:

-

Male Wistar rats (250-300 g)

-

Norharmane solution (e.g., 200 ng/µL in sterile saline)

-

Stereotaxic apparatus

-

Anesthesia (e.g., ketamine/xylazine cocktail)

-

Microsyringe pump

-

Behavioral testing apparatus (e.g., rotarod, open field)

Procedure:

-

Anesthesia and Stereotaxic Surgery:

-

Anesthetize the rat and place it in the stereotaxic frame.

-

Make a midline incision on the scalp to expose the skull.

-

Identify the bregma and lambda landmarks.

-

Determine the coordinates for the substantia nigra pars compacta (SNc) or striatum based on a rat brain atlas.

-

Drill a small burr hole in the skull at the target coordinates.

-

-

Norharmane Injection:

-

Lower a microsyringe needle to the target depth in the brain.

-

Infuse a small volume of the norharmane solution (e.g., 4 µL) at a slow rate (e.g., 0.5 µL/min).

-

Leave the needle in place for a few minutes after injection to allow for diffusion and prevent backflow.

-

Slowly retract the needle and suture the scalp incision.

-

-

Post-operative Care: Provide appropriate post-operative care, including analgesics and monitoring for recovery.

-

Behavioral Testing:

-

At specified time points after surgery (e.g., 1, 2, and 4 weeks), perform behavioral tests to assess motor function.

-

Rotarod Test: Measure the latency to fall from a rotating rod with accelerating speed.

-

Apomorphine-Induced Rotations: Administer apomorphine and count the number of contralateral rotations as an indicator of dopamine depletion.

-

-

Histological Analysis:

-

At the end of the experiment, perfuse the animals and collect the brains.

-

Perform immunohistochemistry for tyrosine hydroxylase (TH) to assess the loss of dopaminergic neurons in the SNc and their terminals in the striatum.

-

Discussion and Future Directions

The dual nature of norharmane's effects highlights the complexity of neurodegenerative disease pathology and the challenges in developing therapeutic interventions. Its ability to inhibit MAO and activate the Nrf2 pathway suggests potential neuroprotective avenues. However, its structural similarity to MPP+ and its demonstrated neurotoxicity in various models warrant caution.

Future research should focus on several key areas:

-

Dose-Response Relationships: Elucidating the precise concentration thresholds that differentiate norharmane's neuroprotective and neurotoxic effects in various neuronal populations is critical.

-

Mechanism of Neurotoxicity: Further investigation into the direct molecular targets of norharmane that lead to mitochondrial dysfunction and apoptosis is needed. Understanding its interaction with the mitochondrial permeability transition pore is a key area for exploration.

-

Chronic Exposure Models: Most studies have focused on acute or sub-acute exposure. Long-term, low-dose exposure models would be more relevant to human environmental exposure and could provide insights into the cumulative effects of norharmane.

-

Interaction with Genetic Factors: Investigating how genetic predispositions for neurodegenerative diseases may alter an individual's susceptibility to the effects of norharmane is an important avenue for personalized medicine.

-

Therapeutic Potential of Derivatives: The development of norharmane analogs that retain its neuroprotective properties (e.g., Nrf2 activation) while minimizing its neurotoxic potential could be a promising therapeutic strategy.

Conclusion

Norharmane stands at a crossroads in the landscape of neurodegenerative disease research. It is a molecule of significant interest due to its paradoxical effects, acting as both a potential contributor to neurodegeneration and a trigger for endogenous neuroprotective mechanisms. The data and protocols presented in this technical guide provide a foundation for further investigation into this intriguing molecule. A deeper understanding of its complex pharmacology is essential for clarifying its role in disease and for potentially harnessing its beneficial properties for therapeutic development.

References

- 1. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. rwdstco.com [rwdstco.com]

- 4. Stereotaxic Surgery for Excitotoxic Lesion of Specific Brain Areas in the Adult Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Differential effects of dopamine melanin on norharman-induced toxicity in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Pharmacological Properties of Norharmane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norharmane (9H-pyrido[3,4-b]indole), a β-carboline alkaloid, is a fascinating small molecule with a diverse and complex pharmacological profile. Found in various natural sources, including certain plants, tobacco smoke, and cooked meats, and also formed endogenously in mammals, norharmane has garnered significant interest within the scientific community. Its wide range of biological activities, from potent enzyme inhibition to modulation of key signaling pathways, positions it as a molecule of interest for drug discovery and development, as well as a tool for neuroscientific research. This technical guide provides a comprehensive overview of the core pharmacological properties of norharmane, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action to support further investigation and application.

Core Pharmacological Activities

Norharmane's pharmacological effects are multifaceted, primarily stemming from its ability to interact with a variety of enzymes and receptors. Its most well-characterized activities include the inhibition of monoamine oxidases and cytochrome P450 enzymes, as well as modulation of benzodiazepine and imidazoline receptors.

Enzyme Inhibition

Norharmane is a potent inhibitor of several key enzymes involved in neurotransmitter metabolism and xenobiotic detoxification.

Norharmane is a well-established inhibitor of both monoamine oxidase-A (MAO-A) and monoamine oxidase-B (MAO-B), enzymes crucial for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. This inhibitory action is a key contributor to its psychoactive and neuro-modulatory effects.

| Enzyme | Inhibition Constant (Ki) | Half-Maximal Inhibitory Concentration (IC50) |

| MAO-A | 3.34 µM[1] | 6.5 µM |

| MAO-B | - | 4.7 µM |

Experimental Protocol: MAO Inhibition Assay

A common method to determine the MAO inhibitory activity of norharmane involves a chromatographic approach.

-

Enzyme Source: Recombinant human MAO-A or MAO-B.

-

Substrate: Kynuramine (a non-selective substrate).

-

Methodology:

-

The enzyme is incubated with varying concentrations of norharmane.

-

The reaction is initiated by the addition of the substrate, kynuramine.

-

The enzymatic reaction leads to the formation of 4-hydroxyquinoline.

-

The reaction is stopped, and the amount of 4-hydroxyquinoline produced is quantified using reverse-phase high-performance liquid chromatography (RP-HPLC) with fluorescence or mass spectrometry detection.

-

The percentage of inhibition at each norharmane concentration is calculated relative to a control without the inhibitor.

-

IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. Ki values can be subsequently calculated using the Cheng-Prusoff equation.

-

Norharmane has been shown to inhibit several cytochrome P450 enzymes, which are critical for the metabolism of a wide range of drugs and endogenous compounds. This property suggests a potential for drug-drug interactions.

| Enzyme | Inhibition Constant (Ki) | Half-Maximal Inhibitory Concentration (IC50) |

| CYP1A2 | - | Data not consistently reported |

| CYP2D6 | - | Data not consistently reported |

| CYP3A4 | - | Data not consistently reported |

| CYP11 | Potent Inhibitor | Data not consistently reported |

| CYP17 | 2.6 µM (competitive inhibition of progesterone binding) | Data not consistently reported |

Experimental Protocol: Cytochrome P450 Inhibition Assay

The inhibitory potential of norharmane on CYP enzymes can be assessed using human liver microsomes.

-

Enzyme Source: Pooled human liver microsomes.

-

Substrates: Isoform-specific probe substrates (e.g., phenacetin for CYP1A2, dextromethorphan for CYP2D6, testosterone or midazolam for CYP3A4).

-

Methodology:

-

Human liver microsomes are incubated with a specific CYP probe substrate and varying concentrations of norharmane.

-

The reaction is initiated by the addition of an NADPH-regenerating system.

-

The mixture is incubated at 37°C for a specified time.

-

The reaction is terminated by the addition of a quenching solvent (e.g., acetonitrile).

-

The formation of the specific metabolite is quantified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

The IC50 value is determined by measuring the concentration of norharmane that causes a 50% reduction in the rate of metabolite formation. The mode of inhibition (e.g., competitive, non-competitive) and the Ki value can be determined through kinetic studies with varying substrate concentrations.

-

Receptor Interactions

Norharmane's pharmacological profile is further defined by its interactions with several important receptor systems in the central nervous system.

Norharmane acts as an inverse agonist at benzodiazepine receptors, which are allosteric modulatory sites on the GABA-A receptor complex. This interaction can lead to anxiogenic (anxiety-promoting) and proconvulsant effects, in contrast to the anxiolytic and anticonvulsant effects of classical benzodiazepines like diazepam.

| Receptor Subtype | Binding Affinity (Ki) |

| Benzodiazepine Receptors (general) | IC50 in the micromolar range for inhibiting [3H]-flunitrazepam binding[2] |

Experimental Protocol: Radioligand Binding Assay for Benzodiazepine Receptors

The affinity of norharmane for benzodiazepine receptors can be determined through competitive radioligand binding assays.

-

Receptor Source: Synaptosomal membrane preparations from rat or mouse brain tissue, or cell lines expressing specific GABA-A receptor subtypes.

-

Radioligand: [3H]Flunitrazepam or other suitable radiolabeled benzodiazepine receptor ligand.

-

Methodology:

-

Membrane preparations are incubated with a fixed concentration of the radioligand and varying concentrations of norharmane.

-

The incubation is carried out in an appropriate buffer at a specific temperature (e.g., 4°C or room temperature) for a time sufficient to reach equilibrium.

-

Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

The radioactivity retained on the filters, representing the bound radioligand, is measured by liquid scintillation counting.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., diazepam).

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

IC50 values are determined from competition curves, and Ki values are calculated using the Cheng-Prusoff equation.

-

Norharmane exhibits high affinity for imidazoline I2B receptors. The functional consequences of this interaction are still under investigation but may contribute to its neuromodulatory effects.

| Receptor Subtype | Binding Affinity (Ki) |

| Imidazoline I1 | Data not consistently reported |

| Imidazoline I2B | High affinity |

Cytotoxic and Anticancer Properties

Norharmane has demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential as a lead compound for the development of novel anticancer agents. Its mechanisms of action in this context are thought to involve the induction of apoptosis and cell cycle arrest.

| Cell Line | Half-Maximal Inhibitory Concentration (IC50) |

| HeLa (cervical cancer) | ~5 µg/mL |

| BGC-823 (stomach cancer) | ~5 µg/mL |

| Various other cancer cell lines | Potent activity reported, specific IC50 values vary |

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

The cytotoxic effect of norharmane on cancer cells can be quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Lines: A panel of human cancer cell lines.

-

Methodology:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of norharmane for a specified period (e.g., 24, 48, or 72 hours).

-

After the treatment period, the MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance of the resulting solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

-

Signaling Pathways and Mechanisms of Action

Norharmane's diverse pharmacological effects are underpinned by its modulation of several critical intracellular signaling pathways.

Dopaminergic Signaling

Through its inhibition of MAO, norharmane can increase the synaptic availability of dopamine, a key neurotransmitter in reward, motivation, and motor control. This mechanism is central to its psychoactive properties and its potential role in modulating addiction.

Caption: Norharmane's impact on dopaminergic signaling.

Apoptosis Induction in Cancer Cells

Norharmane has been shown to induce apoptosis, or programmed cell death, in various cancer cell lines. This process is often mediated through the intrinsic (mitochondrial) pathway, involving the release of cytochrome c and the activation of a caspase cascade.

Caption: Norharmane-induced apoptosis signaling pathway.

Neuroinflammation

Norharmane's role in neuroinflammation is complex and context-dependent. It can contribute to neurotoxic effects, potentially through the activation of microglia, the resident immune cells of the central nervous system. Activated microglia can release pro-inflammatory cytokines, leading to neuronal damage.

Caption: Experimental workflow for studying norharmane-induced neuroinflammation.

Conclusion

Norharmane presents a rich and intricate pharmacological profile with significant implications for both therapeutic development and our understanding of neurobiology. Its potent inhibitory effects on key enzymes like MAO and cytochrome P450s, coupled with its modulatory actions on important CNS receptors, underscore its potential as a lead compound for a variety of indications. However, its complex and sometimes opposing effects, such as both neuroprotective and neurotoxic potential, highlight the need for further detailed investigation. The data, protocols, and pathway diagrams presented in this guide are intended to serve as a valuable resource for researchers dedicated to unraveling the full therapeutic and toxicological potential of this intriguing β-carboline alkaloid. Future research should focus on elucidating the precise molecular interactions of norharmane with its various targets, understanding its structure-activity relationships, and exploring its effects on gene expression and broader signaling networks. Such efforts will be crucial in harnessing the therapeutic benefits of norharmane while mitigating its potential risks.

References

The Alkaloid Norharmane: A Comprehensive Technical Guide

An In-depth Exploration of its Discovery, Research History, and Core Scientific Data for Researchers, Scientists, and Drug Development Professionals

Foreword: Norharmane, a fascinating and ubiquitous β-carboline alkaloid, has intrigued scientists for decades. From its initial discovery in various natural sources to its complex pharmacological profile, norharmane continues to be a subject of intense research. This technical guide provides a comprehensive overview of norharmane, consolidating key information on its history, biochemical properties, and the experimental methodologies used to study it. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, offering a detailed understanding of this multifaceted molecule.

Discovery and History in Research

Norharmane, also known as β-carboline, was first identified as a constituent of various plants and has since been found in a wide array of sources, including tobacco smoke, coffee, and even as an endogenous compound in the human body.[1][2] Its history in research is intrinsically linked to the study of monoamine oxidase (MAO) inhibitors and its structural similarity to other neuroactive compounds.

Early research in the mid-20th century focused on the isolation and characterization of alkaloids from medicinal plants, which led to the identification of the β-carboline skeleton. The discovery of norharmane in tobacco smoke in the 1960s sparked interest in its potential physiological effects, particularly in the context of smoking-related health issues.[3] Subsequent studies revealed its presence in commonly consumed products like coffee and cooked meats, highlighting the widespread human exposure to this compound.

A significant milestone in norharmane research was the discovery of its potent inhibitory activity against monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), enzymes crucial for the metabolism of neurotransmitters like serotonin, dopamine, and norepinephrine.[4] This finding positioned norharmane as a key molecule in neuropharmacology and has driven extensive research into its potential roles in both normal brain function and neurological disorders, including Parkinson's disease.[5] Further research has also explored its interactions with other receptor systems, such as benzodiazepine and imidazoline receptors, suggesting a more complex pharmacological profile than initially understood.[2][6]

Quantitative Data

This section summarizes the key quantitative data regarding the biochemical and pharmacological properties of norharmane.

| Parameter | Target | Value | Species/System | Reference |

| IC50 | MAO-A Inhibition | 6.5 µM | [7] | |

| IC50 | MAO-B Inhibition | 4.7 µM | [7] | |

| Ki | MAO-A Inhibition | 3.34 µM | [8] | |

| IC50 | Dopamine Content Inhibition | 103.3 µM | PC12 cells | [1] |

| IC50 | Quinolinic Acid Formation Attenuation | 51 µM | Interferon-gamma-stimulated THP-1 cells | |

| IC50 | L-kynurenine Formation Attenuation | 43 µM | Interferon-gamma-stimulated THP-1 cells | |

| Binding | Benzodiazepine Receptor | Potent inhibitor (IC50 in µM range) | Rat brain membranes | [6] |

| Binding | Imidazoline I2B Receptors | High affinity | Rat brain | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to norharmane research.

Chemical Synthesis of Norharmane

3.1.1. Pictet-Spengler Reaction

The Pictet-Spengler reaction is a classic method for synthesizing β-carbolines.[9]

-

Reactants: Tryptamine and an aldehyde (e.g., formaldehyde).

-

Catalyst: Typically a protic acid (e.g., hydrochloric acid) or a Lewis acid.

-

Solvent: Aprotic or protic solvents can be used.

-

Procedure:

-

Dissolve tryptamine in the chosen solvent.

-

Add the aldehyde to the solution.

-

Add the acid catalyst and heat the reaction mixture.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction mixture and extract the product with an organic solvent.

-

Purify the crude product using column chromatography or recrystallization.

-

3.1.2. Synthesis from 3-Nitrovinylindoles

A more recent method involves the electrocyclic cyclization of 3-nitrovinylindoles.[2][4][6][10]

-

Starting Material: 3-(2-nitrovinyl)-1H-indole derivatives.

-

Conditions: Microwave-assisted electrocyclic cyclization followed by a one-pot reduction.

-

Procedure:

-

Synthesize the starting 3-(2-nitrovinyl)-1H-indole by reacting an indole-3-carboxaldehyde with nitromethane in the presence of a catalyst like ammonium acetate.[2]

-

Subject the 3-nitrovinylindole to microwave irradiation in a suitable solvent (e.g., butanol) to induce electrocyclic cyclization.[1][4][6][10]

-

In the same pot, perform a reduction of the resulting intermediate to yield norharmane.

-

Purify the final product using appropriate chromatographic techniques.

-

Extraction of Norharmane from Coffee

This protocol describes the extraction of norharmane from coffee samples for analysis.[11][12][13][14][15][16][17]

-

Sample Preparation: Brewed coffee or roasted coffee beans.

-

Extraction Method: Solid-Phase Extraction (SPE).

-

Materials: C18 SPE cartridges, methanol, water, formic acid.

-

Procedure:

-

Prepare the coffee sample (e.g., filter brewed coffee, grind roasted beans and extract with hot water).

-

Condition the C18 SPE cartridge by passing methanol followed by water through it.

-

Load the coffee extract onto the conditioned SPE cartridge.

-

Wash the cartridge with water to remove interfering substances.

-

Elute the norharmane from the cartridge using methanol or a methanol/water mixture.

-

Evaporate the eluent to dryness and reconstitute the residue in a suitable solvent for analysis.

-

Quantification of Norharmane by HPLC-MS/MS

This method is used for the sensitive and selective quantification of norharmane.[11][18][19][20]

-

Instrumentation: High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of formic acid (e.g., 0.1%).

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for norharmane.

-

Procedure:

-

Inject the prepared norharmane extract onto the HPLC system.

-

Separate norharmane from other components on the C18 column using the specified mobile phase gradient.

-

Detect and quantify norharmane using the MS/MS detector in MRM mode.

-

Use a calibration curve prepared with known concentrations of a norharmane standard for accurate quantification.

-

Monoamine Oxidase (MAO) Inhibition Assay

This assay determines the inhibitory activity of norharmane on MAO-A and MAO-B.[11][21]

-

Enzyme Source: Recombinant human MAO-A and MAO-B or mitochondrial fractions from tissues (e.g., rat liver or brain).

-

Substrates:

-

MAO-A: Kynuramine or serotonin.

-

MAO-B: Benzylamine or phenylethylamine.

-

-

Detection Method: Spectrophotometric or fluorometric measurement of the product formation or substrate depletion. A common method involves measuring the formation of 4-hydroxyquinoline from kynuramine.[11]

-

Procedure:

-

Pre-incubate the MAO enzyme with various concentrations of norharmane in a suitable buffer.

-

Initiate the reaction by adding the specific substrate.

-

Incubate the reaction mixture at 37°C for a defined period.

-

Stop the reaction (e.g., by adding a strong acid or base).

-

Measure the amount of product formed using a spectrophotometer or fluorometer.

-

Calculate the percentage of inhibition for each norharmane concentration and determine the IC50 value.

-

Signaling Pathways and Mechanisms of Action

The primary and most well-characterized mechanism of action of norharmane is the inhibition of monoamine oxidase enzymes.

Monoamine Oxidase Inhibition

Norharmane acts as a reversible inhibitor of both MAO-A and MAO-B. By inhibiting these enzymes, norharmane prevents the breakdown of monoamine neurotransmitters, leading to their increased availability in the synaptic cleft. This, in turn, enhances neurotransmission.

Downstream Effects on Dopaminergic Signaling

The inhibition of MAO-B by norharmane has a significant impact on dopaminergic signaling. By preventing the degradation of dopamine, norharmane increases its concentration in the synapse, leading to prolonged activation of dopamine receptors. Additionally, some studies suggest that norharmane may also reduce the activity of tyrosine hydroxylase, the rate-limiting enzyme in dopamine synthesis.[1]

Interaction with Other Receptor Systems

Beyond its effects on MAO, norharmane has been shown to interact with other receptor systems, which may contribute to its overall pharmacological profile.

-

Benzodiazepine Receptors: Norharmane is a potent inhibitor of [3H]-flunitrazepam binding to benzodiazepine receptors, suggesting it may act as a modulator of GABAergic neurotransmission.[4][6] The exact nature of this interaction (agonist, antagonist, or inverse agonist) is still under investigation.

-

Imidazoline Receptors: Norharmane exhibits high-affinity binding to I2B imidazoline receptors, a class of receptors implicated in various physiological processes, including neurotransmitter release and pain modulation.[2]

Conclusion

Norharmane is a β-carboline alkaloid with a rich history of research and a complex pharmacological profile. Its primary mechanism of action, the inhibition of MAO-A and MAO-B, has significant implications for neuropharmacology and the development of new therapeutic agents. This technical guide has provided a consolidated resource for researchers, summarizing the key quantitative data, detailing essential experimental protocols, and illustrating the known signaling pathways. Further research is warranted to fully elucidate the downstream consequences of its multi-target interactions and to explore its full therapeutic potential.

References

- 1. Effects of harman and norharman on dopamine biosynthesis and L-DOPA-induced cytotoxicity in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. High-affinity binding of beta-carbolines to imidazoline I2B receptors and MAO-A in rat tissues: norharman blocks the effect of morphine withdrawal on DOPA/noradrenaline synthesis in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Effects of harmane and other β-carbolines on apomorphine-induced licking behavior in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The imidazoline preferring receptor: binding studies in bovine, rat and human brainstem - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1-Methyl-beta-carboline (harmane), a potent endogenous inhibitor of benzodiazepine receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

- 9. Interaction between glutamate and GABA on 3H-noradrenaline release from rat hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cyclic AMP and the positive inotropic effect of norepinephrine and phenylephrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Binding to the serotonin 5-HT2 receptor by the enantiomers of 125I-DOI - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Analysis of the Glutamate Agonist LY404,039 Binding to Nonstatic Dopamine Receptor D2 Dimer Structures and Consensus Docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Serotonin receptor binding affinities of tryptamine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Identification of the D2-dopamine receptor binding subunit in several mammalian tissues and species by photoaffinity labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The role of GABA neurotransmitter in the human central nervous system, physiology, and pathophysiology [scielo.org.mx]

- 18. Imaging the high-affinity state of the dopamine D2 receptor in vivo: Fact or fiction? - PMC [pmc.ncbi.nlm.nih.gov]

- 19. acnp.org [acnp.org]

- 20. researchgate.net [researchgate.net]

- 21. Benzodiazepine antagonism by harmane and other beta-carbolines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ubiquitous Alkaloid: A Technical Guide to the Natural Occurrence of Norharmane in Plants and Foods

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norharmane (9H-pyrido[3,4-b]indole), a β-carboline alkaloid, is a naturally occurring compound found across a diverse range of plant species and subsequently in various processed foods and beverages. Its presence is of significant interest to researchers in pharmacology, toxicology, and drug development due to its wide spectrum of biological activities, most notably its potent, reversible inhibition of monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B). This technical guide provides a comprehensive overview of the natural occurrence of norharmane, detailing its quantitative levels in various plant families and foodstuffs. Furthermore, it outlines detailed experimental protocols for the extraction, separation, and quantification of norharmane. The guide also elucidates the key signaling pathways affected by norharmane, providing a molecular basis for its physiological effects.

Natural Occurrence of Norharmane

Norharmane has been identified in a variety of plant families, including the Zygophyllaceae, Gramineae, and Sapotaceae.[1] Its presence extends into the human diet through the consumption of processed foods and beverages derived from these and other plant sources. The concentration of norharmane can vary significantly depending on the plant species, processing methods, and cooking conditions.

Norharmane in Plants

Norharmane is a secondary metabolite in several terrestrial plants.[1] Notably, it has been isolated from Peganum harmala, a plant belonging to the Zygophyllaceae family. While extensive quantitative data across all relevant plant families is an ongoing area of research, its presence in commercially important plants like tobacco (Nicotiana tabacum) and coffee (Coffea spp.) is well-documented. In tobacco leaves, norharmane is a known constituent of tobacco smoke.

Norharmane in Foods and Beverages

The processing of plant-based and animal-derived foods, particularly through heating, can lead to the formation and increased concentration of norharmane. This β-carboline is commonly found in a range of foodstuffs, with some of the highest levels detected in coffee, certain sauces, and well-cooked meats.

Table 1: Quantitative Data on Norharmane Occurrence in Various Foods

| Food Category | Specific Food Item | Norharmane Concentration Range | Reference(s) |

| Beverages | Brewed Coffee | 29 - 207 µg/L | [2] |

| Espresso Coffee (Arabica) | ~4.08 µg per 30 mL brew | [3] | |

| Espresso Coffee (Robusta) | Up to 10.37 µg per 30 mL brew | [3] | |

| Condiments/Sauces | Soy Sauce | 4 - 252 µg/L | [2] |

| Tabasco Sauce | 4 - 252 µg/L | [2] | |

| Meat Products | Well-done Cooked Meat | 57 - 160 ng/g | [2] |

| Pan-fried Beef Sirloin | Up to 217.06 µg/kg | [4] | |

| Pan-fried Cutlassfish | Up to 533.01 µg/kg | [4] | |

| Barbecued/Grilled Meat | 1.06 - 28.05 ng/g | [5] | |

| Bakery Products | Toasted Bread | 42 - 160 ng/g | [2] |

| Fruits | Dark Brown Raisins | 16 - 644 ng/g | [6] |

| Tobacco | Cigarette Smoke | 207 - 2780 ng/cigarette | [2] |

Note: Concentrations can vary widely based on specific product, preparation method, and analytical technique used.

Experimental Protocols for Norharmane Analysis

The accurate quantification of norharmane in complex matrices such as plants and foods requires robust and sensitive analytical methodologies. The following sections detail a comprehensive workflow from sample preparation and extraction to chromatographic analysis.

Sample Preparation and Extraction

A generalized solid-phase extraction (SPE) protocol is commonly employed for the cleanup and concentration of norharmane from various sample matrices.

Objective: To isolate and concentrate norharmane from a complex food or plant matrix, removing interfering substances prior to chromatographic analysis.

Materials:

-

Homogenizer or blender

-

Centrifuge

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)

-

SPE manifold

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or acetic acid

-

Ammonia solution

-

Nitrogen evaporator

Protocol:

-

Sample Homogenization:

-

For solid samples (e.g., meat, plant tissue, coffee beans), accurately weigh a representative portion (e.g., 1-5 g) and homogenize with an appropriate extraction solvent (e.g., methanol or an acidified aqueous solution).

-

For liquid samples (e.g., coffee, soy sauce), an initial dilution or pH adjustment may be necessary.

-

-

Extraction and Centrifugation:

-

Sonication or vigorous vortexing can be used to enhance extraction efficiency.

-

Centrifuge the homogenate at high speed (e.g., 10,000 x g for 15 minutes) to pellet solid debris.

-

Carefully collect the supernatant.

-

-

Solid-Phase Extraction (SPE):

-

Cartridge Conditioning: Condition the C18 SPE cartridge by passing methanol followed by water through the column. This activates the stationary phase.

-

Sample Loading: Load the supernatant from step 2 onto the conditioned SPE cartridge. The non-polar norharmane will be retained on the C18 stationary phase.

-

Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of methanol in water) to remove polar interferences.

-

Elution: Elute the retained norharmane from the cartridge using a small volume of a strong organic solvent, such as methanol or acetonitrile. A small amount of ammonia can be added to the elution solvent to ensure the complete elution of the basic norharmane.

-

-

Solvent Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a small, precise volume of the mobile phase to be used for the HPLC or UPLC-MS/MS analysis.

-

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) with fluorescence detection or Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) are the preferred methods for the sensitive and selective quantification of norharmane.

2.2.1. HPLC with Fluorescence Detection

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient elution is typically used, starting with a higher proportion of aqueous phase (e.g., water with 0.1% formic acid) and increasing the proportion of organic phase (e.g., acetonitrile or methanol).

-

Flow Rate: 0.8 - 1.2 mL/min.

-

Injection Volume: 10 - 20 µL.

-

Fluorescence Detection: Excitation wavelength around 280-330 nm and emission wavelength around 420-450 nm.

2.2.2. UPLC-MS/MS

-

Column: C18 reversed-phase column with smaller particle size for higher resolution (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase: Similar to HPLC, using a gradient of water and acetonitrile/methanol with additives like formic acid or ammonium formate to improve ionization.

-

Flow Rate: 0.2 - 0.5 mL/min.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used for the basic norharmane molecule.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity.

-

MRM Transitions: Specific precursor-to-product ion transitions for norharmane are monitored. For example, the transition of m/z 169 -> 115 is commonly used for quantification.

-

-

UPLC-MS/MS Parameters:

-

Capillary Voltage: ~3.0-4.0 kV

-

Source Temperature: ~120-150 °C

-

Desolvation Temperature: ~350-500 °C

-

Cone Gas Flow: ~50 L/hr

-

Desolvation Gas Flow: ~600-800 L/hr

-

Collision Energy: Optimized for the specific instrument and transition, typically in the range of 20-40 eV.

-

Key Signaling Pathways Modulated by Norharmane

Norharmane's biological effects are primarily attributed to its interaction with key enzyme systems and transport proteins.

Inhibition of Monoamine Oxidase (MAO)

Norharmane is a potent, competitive, and reversible inhibitor of both MAO-A and MAO-B.[7] These enzymes are crucial for the degradation of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting MAO, norharmane increases the synaptic concentration of these neurotransmitters, which underlies many of its neurological effects. Molecular docking studies suggest that the β-carboline ring of norharmane interacts with the active site of the MAO enzyme.[8][9]

Modulation of the Dopaminergic System

Beyond MAO inhibition, norharmane can directly impact the dopaminergic system. Studies suggest that norharmane, particularly in synergy with nicotine, can affect dopamine synthesis and reuptake.[10][11][12] It has been shown to reduce the activity of tyrosine hydroxylase, the rate-limiting enzyme in dopamine synthesis.[11] Furthermore, there is evidence that norharmane can influence dopamine transporter (DAT) function, although the precise mechanism is still under investigation.[10]

Inhibition of Polar Auxin Transport in Plants

In the realm of plant biology, norharmane has been identified as an inhibitor of polar auxin transport.[7] This process, crucial for plant growth and development, is mediated by PIN-formed (PIN) proteins, which are auxin efflux carriers. Norharmane has been shown to inhibit the activity of several PIN proteins, including PIN2, PIN3, and PIN7.[7] The proposed mechanism involves norharmane binding to the PIN proteins and disrupting the conformational changes required for auxin transport, which operates via an elevator-type mechanism.[13] This inhibition of auxin flow leads to altered root development and other growth abnormalities in plants.[1]

References

- 1. mdpi.com [mdpi.com]